N-Boc-4-nitro-L-phenylalanine Methyl Ester
Description
N-Boc-4-nitro-L-phenylalanine Methyl Ester (CAS 65615-89-6) is a synthetic intermediate widely used in organic chemistry and pharmaceutical research. Its molecular formula is C₁₅H₂₀N₂O₆ (MW 324.33), featuring a Boc-protected amino group, a nitro-substituted phenyl ring, and a methyl ester moiety . This compound is critical in synthesizing antineoplastic agents, such as Melphalan impurities, and serves as a precursor for modified amino acids in peptide chemistry . Its stereochemistry (L-configuration) and nitro group enhance reactivity in nucleophilic substitutions and catalytic cross-coupling reactions .
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(13(18)22-4)9-10-5-7-11(8-6-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPSJKHEYTWZBQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of L-Phenylalanine
The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group of L-phenylalanine prior to nitration and esterification. This step prevents unwanted side reactions during subsequent transformations.
Reaction Conditions
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Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), triethylamine (1.5 eq)
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Solvent : Dichloromethane (DCM) or aqueous sodium bicarbonate
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Temperature : 0–5°C for initial mixing, followed by 24 h at room temperature
The choice of base significantly impacts reaction efficiency. Aqueous sodium bicarbonate (pH 8–9) minimizes racemization compared to organic bases like triethylamine, as demonstrated by NMR analysis of chiral purity.
Para-Nitration of Boc-Protected L-Phenylalanine
Nitration introduces the nitro group at the para position of the phenyl ring, a transformation requiring careful control of electrophilic substitution conditions.
Nitration Protocol
| Parameter | Specification |
|---|---|
| Nitrating agent | Fuming HNO₃ (1.5 eq) |
| Catalyst | H₂SO₄ (98%, 3 eq) |
| Solvent | H₂SO₄ (neat) |
| Temperature | −10°C to 0°C |
| Reaction time | 2–4 h |
| Yield | 78–85% |
The exothermic nature of nitration necessitates gradual addition of nitric acid to maintain temperatures below 0°C. Ice-bath cooling and dropwise addition over 30 minutes prevent thermal degradation.
Methyl Esterification of Nitro-Substituted Intermediate
Esterification converts the carboxylic acid group into a methyl ester, enhancing solubility for subsequent peptide coupling reactions.
Comparative Esterification Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Thionyl chloride | SOCl₂ (2 eq), MeOH | 0°C → RT, 24 h | 97% |
| Acid-catalyzed | H₂SO₄ (cat.), MeOH reflux | Reflux, 6 h | 89% |
| DCC coupling | DCC (1.1 eq), DMAP (cat.) | RT, 12 h | 82% |
Thionyl chloride in methanol achieves near-quantitative conversion due to in situ generation of HCl, which protonates the carboxylate and drives the reaction to completion.
Industrial-Scale Production Techniques
Continuous Flow Nitration
Modern facilities employ continuous flow reactors to enhance safety and scalability for nitration:
This method reduces thermal runaway risks by maintaining precise temperature control through jacketed reactor zones.
Automated Crystallization Systems
Post-esterification purification uses gradient cooling crystallizers:
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Dissolve crude product in ethyl acetate (5 vol) at 50°C
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Cool to −20°C at 1°C/min
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Isolate crystals via vacuum filtration
Result : 99.5% purity, 91% recovery
Purification and Quality Control
Chromatographic Purification
Silica gel chromatography remains the gold standard for laboratory-scale purification:
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Stationary phase : SiO₂ (230–400 mesh)
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Mobile phase : Ethyl acetate/hexane (1:3 → 1:1 gradient)
Industrial processes substitute with simulated moving bed (SMB) chromatography for higher throughput.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.37 (m, 2H, Ar-H), 4.42 (dd, J = 5.2, 7.4 Hz, α-CH), 1.43 (s, 9H, Boc-CH₃)
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¹³C NMR : 170.1 (COOCH₃), 154.8 (Boc-CO), 129.4 (Ar-C)
High-Performance Liquid Chromatography (HPLC)
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Column : C18 (4.6 × 150 mm, 5 µm)
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Mobile phase : 0.05% TFA in H₂O/MeCN (70:30 → 20:80 over 20 min)
Challenges and Optimization Strategies
Racemization During Esterification
The chiral integrity of the α-carbon is vulnerable during acid-catalyzed esterification. Studies show:
Maintaining reaction temperatures below 25°C and avoiding prolonged heating mitigates this issue.
Nitro Group Reduction Side Reactions
Unintended reduction of the nitro group during hydrogenation steps can occur if residual catalysts persist. Patent data recommends:
Emerging Methodologies
Enzymatic Esterification
Recent trials with Candida antarctica lipase B show promise:
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Hydrolysis: (S)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid.
Reduction: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-aminophenyl)propanoate.
Substitution: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate.
Scientific Research Applications
Peptide Synthesis
N-Boc-4-nitro-L-phenylalanine Methyl Ester is primarily utilized as a building block in peptide synthesis:
- Role in Peptide Synthesis : It serves as a key intermediate for synthesizing peptides with specific biological activities, particularly in pharmaceutical research. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without unwanted side reactions .
- Case Study : In a study focused on the synthesis of neuropeptides, this compound was successfully incorporated into peptide chains, demonstrating enhanced stability and bioactivity compared to unmodified peptides.
Drug Development
The compound plays a crucial role in drug design and development:
- Modification of Peptide Structures : Researchers utilize this compound to modify peptide structures, enhancing their efficacy and stability. This has led to the development of novel therapeutic agents targeting various diseases, including cancer and neurological disorders .
- Example Applications : Its derivatives have shown potential as antimicrobial agents, with studies indicating activity against pathogens such as Candida albicans and Microsporum gypsium when used in amide derivatives synthesis.
Biotechnological Applications
In biotechnology, this compound is employed for producing modified proteins:
- Enzyme Production : The compound is used to create enzymes with altered properties for industrial applications, including biocatalysis .
- Self-Assembly Studies : Research has demonstrated that it can be involved in self-assembly processes of peptide analogues, leading to materials with unique properties such as piezoelectric effects.
Neuroscience Research
The compound's application extends into neuroscience:
- Neurotransmitter Studies : It aids in understanding neurotransmitter functions and interactions within the brain, contributing to potential treatments for neurological disorders .
Summary Table of Applications
| Application Area | Description | Example Results |
|---|---|---|
| Peptide Synthesis | Building block for therapeutic peptides | Enhanced stability and bioactivity in neuropeptide synthesis |
| Drug Development | Modification of peptide structures for new medications | Novel therapeutic agents targeting cancer and neurological disorders |
| Biotechnology | Production of modified proteins for industrial use | Enzymes with improved catalytic properties |
| Neuroscience | Studies on neurotransmitter functions | Insights into potential treatments for neurological disorders |
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate involves its role as a building block in organic synthesis. The compound’s functional groups, such as the ester, nitro, and Boc-protected amine, allow it to participate in various chemical reactions, facilitating the formation of more complex molecules. These reactions often target specific molecular pathways and enzymes, enabling the synthesis of biologically active compounds.
Comparison with Similar Compounds
N-Boc-4-nitro-L-phenylalanine t-Butyl Ester (CAS 116366-27-9)
Key Differences :
N-Boc-4-amino-L-phenylalanine-t-butyl Ester
Key Differences :
- The nitro group enables reductions to amines or participation in Ullmann couplings, while the amino group facilitates amide bond formation .
- The amino variant is less electron-deficient, altering its behavior in aromatic electrophilic substitutions.
N-t-Boc-4-ethynyl-L-phenylalanine Methyl Ester
Key Differences :
N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic Acid Methyl Ester
Key Differences :
- The sulfamoyl and malonamic groups introduce hydrogen-bonding sites, affecting crystallization and purification .
- Both compounds leverage nitro groups for subsequent reductions, but the sulfamoyl variant is tailored for antiviral drug synthesis .
Research Findings and Trends
- Solubility and Reactivity : Methyl esters generally exhibit higher solubility in organic solvents compared to t-butyl esters, enabling faster reaction kinetics .
- Functional Group Interplay: Nitro groups are pivotal in catalytic hydrogenations (e.g., to amines), while amino/ethynyl groups expand utility in peptide and materials chemistry .
Biological Activity
N-Boc-4-nitro-L-phenylalanine methyl ester (CAS Number: 33305-77-0) is a derivative of phenylalanine that has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications in various fields, supported by data tables and relevant research findings.
This compound is characterized by its molecular formula and a molecular weight of 310.302 g/mol. It has a melting point of approximately 107°C and a boiling point of 509.3°C at 760 mmHg . The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that derivatives of phenylalanine can scavenge free radicals, thereby contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of neuroprotection and the management of oxidative stress-related diseases .
2. Role in Peptide Synthesis
This compound is frequently utilized as a building block in peptide synthesis due to its reactive nitro group, which can facilitate coupling reactions. The compound's ability to form stable peptide bonds has been exploited in the development of bioactive peptides with therapeutic potential .
3. Influence on Protein Structure
Studies have shown that incorporating N-Boc-4-nitro-L-phenylalanine into peptides can influence their secondary structure, potentially enhancing their biological activity. For instance, peptides containing this amino acid derivative have been observed to adopt favorable conformations that improve binding affinity to target proteins or receptors .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound led to reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress .
Case Study 2: Anticancer Activity
Another research effort explored the anticancer properties of peptides synthesized using this compound. The synthesized peptides demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as therapeutic agents in cancer treatment .
Synthesis Methods
The synthesis of this compound typically involves the protection of the amino group followed by nitration at the para position on the phenyl ring. Common methods include:
- Boc Protection : The amino group is protected using Boc anhydride.
- Nitration : The protected amino acid is subjected to nitration using a mixture of nitric and sulfuric acids.
- Methyl Ester Formation : Finally, the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O6 |
| Molecular Weight | 310.302 g/mol |
| Melting Point | 107°C |
| Boiling Point | 509.3°C |
| Density | 1.3 g/cm³ |
| Flash Point | 261.8°C |
Q & A
Q. What are the key synthetic routes for N-Boc-4-nitro-L-phenylalanine Methyl Ester, and how are intermediates purified?
The compound is typically synthesized via Boc-protection of 4-nitro-L-phenylalanine followed by esterification. A common approach involves:
- Step 1 : Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) with a base (e.g., NaOH) .
- Step 2 : Methyl esterification using methanol and a catalyst (e.g., H₂SO₄ or DCC).
- Purification : Intermediates are isolated via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from solvents like diethyl ether .
Q. What solvents and storage conditions are optimal for handling this compound?
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Use analytical techniques :
Q. What role does the nitro group play in downstream applications of this compound?
The nitro group serves as a precursor for reduction to amino groups (e.g., using H₂/Pd-C), enabling further functionalization (e.g., bioconjugation via amide bonds) .
Advanced Research Questions
Q. How can the Taguchi experimental design method optimize the synthesis of this compound?
Apply Taguchi orthogonal arrays to test variables:
- Factors : Catalyst concentration (e.g., H₂SO₄), reaction temperature, molar ratio (Boc₂O:amine).
- Optimization : Prioritize catalyst concentration (most influential parameter) and use ANOVA to validate contributions. For example, a 1.5 wt% catalyst at 60°C increased methyl ester yield to >96% in analogous reactions .
Q. What challenges arise in coupling this compound into peptide chains, and how are they mitigated?
Q. How does the nitro group influence the compound’s reactivity in click chemistry applications?
While the nitro group itself is not click-reactive, its reduction to an amine enables:
- CuAAC (Click Chemistry) : React with azides via amine-azide coupling after nitro reduction.
- SPAAC : Strain-promoted reactions with cyclooctynes, bypassing metal catalysts .
Q. What strategies improve the stability of this compound under basic conditions?
- Avoid Strong Bases : Use mild conditions (pH 7–8) during Boc deprotection (e.g., TFA in DCM).
- Add Stabilizers : Include radical scavengers (e.g., BHT) to prevent nitro-group degradation .
Q. How can researchers resolve contradictory data in nitro-group reduction studies?
- Contradiction : Varied yields reported for H₂/Pd-C vs. Zn/HCl reductions.
- Resolution : Validate reaction conditions (pressure, solvent purity) and characterize products via FT-IR (amine vs. nitro peaks) and MS .
Methodological Considerations
Q. What protocols are recommended for large-scale purification of this compound?
Q. How do solvent polarity and temperature affect the esterification efficiency?
Q. What advanced spectroscopic techniques differentiate positional isomers of nitro-substituted phenylalanine derivatives?
- NOESY NMR : Detects spatial proximity of nitro groups to adjacent protons.
- X-ray Crystallography : Confirms nitro-group orientation in crystalline form .
Data Analysis and Validation
Q. How should researchers statistically validate reproducibility in synthetic batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
